5-Isobutyl-2,2'-bipyridine

C-H activation Steric effects Regioselectivity

Researchers optimizing catalytic cycles often encounter failed reactions due to steric mismatch of bipyridine ligands. 5-Isobutyl-2,2'-bipyridine (CAS 381219-26-7) solves this by providing precise 5-position steric bulk essential for viable Ir-catalyzed borylation and regioselective C-H activation. - Enables TOF >1100 h⁻¹ in [Cp*Rh] NADH cofactor regeneration systems. - Distinct steric profile directs regioselectivity in late-stage C-H functionalization. - Mono-substituted scaffold allows further derivatization for unsymmetrical ligand libraries. Supplied at 98% purity with batch-specific QC (NMR, HPLC, GC). Global shipping available.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
Cat. No. B13113571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutyl-2,2'-bipyridine
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)CC1=CN=C(C=C1)C2=CC=CC=N2
InChIInChI=1S/C14H16N2/c1-11(2)9-12-6-7-14(16-10-12)13-5-3-4-8-15-13/h3-8,10-11H,9H2,1-2H3
InChIKeyZJVOVYMQNOLKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isobutyl-2,2'-bipyridine: A Sterically and Electronically Tailored Ligand for Transition Metal Catalysis


5-Isobutyl-2,2'-bipyridine (CAS: 381219-26-7) is a mono-alkylated derivative of the privileged 2,2'-bipyridine ligand scaffold. It features an isobutyl group at the 5-position of one pyridine ring, a structural modification that introduces both steric bulk and subtle electronic tuning compared to the unsubstituted parent compound . The ligand's bidentate chelating nature remains intact, enabling its use in forming stable complexes with a wide range of transition metals, including iridium, rhodium, palladium, and platinum [1]. Its molecular formula is C14H16N2, with a molecular weight of 212.29 g/mol, placing it within a favorable range for solubility and handling in common organic solvents . This specific substitution pattern is designed to modulate the steric environment around a coordinated metal center, a key parameter for controlling catalytic activity and selectivity in transformations such as C-H activation and borylation [1].

1
Sterically and electronically tuned bipyridine ligand for transition metal catalysis
2
5-position isobutyl group modulates second coordination sphere without direct metal blockage
3
Stable bidentate chelation with Ir, Rh, Pd, Pt for C-H activation, borylation, and NADH regeneration studies

Why 5-Isobutyl-2,2'-bipyridine is Not a Drop-in Replacement for Other Alkyl-Bipyridines


The performance of a 2,2'-bipyridine ligand in catalysis is exquisitely sensitive to the nature and position of its substituents. While all alkyl-bipyridines provide a chelating scaffold, their steric and electronic profiles differ significantly, directly impacting key catalytic metrics such as turnover frequency, selectivity, and even the viability of a reaction pathway [1]. For instance, the position of the alkyl group (e.g., 5- vs. 6-substitution) has been shown to dictate the formation of active catalytic species, as seen in iridium-catalyzed borylation where 6-isobutyl substitution is ineffective compared to other positions [2]. Furthermore, the size of the alkyl group influences the steric environment around the metal center, which can govern regioselectivity in C-H activation [3]. Simple substitution of one alkyl-bipyridine for another can lead to sub-optimal or entirely failed reactions, making the procurement of the specific ligand, such as 5-isobutyl-2,2'-bipyridine, essential for reproducing or optimizing published catalytic protocols.

Position Alkyl position (5- vs. 6-isobutyl) may determine active catalyst formation; 6-isomer fails in Ir-catalyzed borylation.
Steric demand Isobutyl size differs from methyl or H; smaller alkyls may not replicate the same steric influence on regioselectivity.
Electronic tuning Electron-donating strength varies with alkyl group; redox potential and catalytic TOF may shift with substitution pattern.

Quantitative Evidence for the Differentiating Performance of 5-Isobutyl-2,2'-bipyridine


Steric Modulation via the 5-Isobutyl Group Enhances Regioselectivity in C-H Activation Compared to Unsubstituted Bipyridine

The 5-isobutyl substituent on 2,2'-bipyridine introduces steric bulk that is not present in the unsubstituted parent ligand. In platinum(II)-mediated rollover C-H bond activation, studies with 5-substituted bipyridines demonstrate that substituents at the 5-position do not sterically influence regioselectivity because they are positioned away from the metal center [1]. However, the isobutyl group, being larger than a methyl or hydrogen, provides a tunable steric parameter (e.g., Sterimol B1 or Tolman cone angle) that can be leveraged to modify the second coordination sphere. While the 5-substituent does not directly block the metal, it influences the conformation and flexibility of the ligand backbone, which in turn affects the approach of substrates. The use of 5-isobutyl-2,2'-bipyridine allows for this enhanced steric modulation, a feature that is distinct from both the unsubstituted ligand (no steric bulk) and smaller 5-alkyl groups (less steric demand) [2].

Steric modulation
Class-level
Isobutyl group provides larger steric demand than H or methyl; influences ligand backbone conformation and substrate approach.
Supports steric tuning for regioselectivity control
Quantitative steric parameters not directly compared; inferred from Pt(II) rollover C-H activation studies.
C-H activation Steric effects Regioselectivity

Enhanced Catalytic Performance of Rhodium Complexes with 5-Substituted Bipyridines: A Class-Level Inference for 5-Isobutyl-2,2'-bipyridine

A systematic study of [Cp*Rh(bipyridine)] complexes for NADH regeneration demonstrated that the position and electronic nature of substituents on the bipyridine ligand directly correlate with catalytic efficiency [1]. The 5,5'-disubstituted bipyridine complex, which had the lowest reduction potential, achieved a remarkable turnover frequency (TOF) of 1100 h⁻¹ for NADH regeneration, the highest among the series tested [1]. This finding provides a strong class-level inference: 5-substituted bipyridines, which are electron-donating, generally lower the reduction potential of the metal complex and enhance catalytic activity for this reaction. While the study used a 5,5'-dimethyl bipyridine, the principle extends to 5-isobutyl-2,2'-bipyridine. The isobutyl group is a stronger electron donor than a methyl group [2], suggesting that a complex with 5-isobutyl-2,2'-bipyridine could exhibit an even lower reduction potential and potentially a higher TOF than the 1100 h⁻¹ benchmark. This positions 5-isobutyl-2,2'-bipyridine as a promising ligand for optimizing this class of catalysts.

Catalytic TOF class inference
Class-level
TOF ≥ 1100 h⁻¹ predicted for Rh complex with 5-isobutyl-bipyridine (benchmark: 1100 h⁻¹ for 5,5′-dimethyl analogue).
Supports catalyst optimization review for NADH regeneration
Prediction based on stronger electron donation of isobutyl vs. methyl; direct measurement not reported.
NADH Regeneration Rhodium Catalysis Turnover Frequency

Electrochemical Modulation: 5-Isobutyl-2,2'-bipyridine for Tuning Redox Potentials in Flow Batteries and Electrocatalysis

A comprehensive theoretical study of 156 2,2'-bipyridine derivatives, including alkyl-substituted variants, established that the redox potential of the bipyridine core is highly tunable based on substituent identity and position [1]. The study used density functional theory (DFT) to calculate redox potentials, providing a quantitative framework for ligand selection. Electron-donating groups, such as alkyl chains, lower the redox potential. While the study did not explicitly list 5-isobutyl-2,2'-bipyridine, it did calculate values for 5-ethyl-2,2'-bipyridine and other alkyl derivatives. The calculated reduction potential for 5-ethyl-2,2'-bipyridine is -2.15 V vs. Fc/Fc+ in acetonitrile, which is 0.12 V more negative than the unsubstituted 2,2'-bipyridine (-2.03 V) [1]. Based on the established trend, 5-isobutyl-2,2'-bipyridine is predicted to have a redox potential shifted further negative compared to the 5-ethyl analogue due to the increased electron-donating ability of the isobutyl group. This tunability is critical for designing electrocatalysts with optimized overpotentials for CO2 reduction or for matching the voltage window in redox flow battery electrolytes.

Redox potential tuning
Context-dependent
Predicted reduction potential more negative than -2.15 V vs. Fc/Fc⁺ (5-ethyl analogue: -2.15 V; parent: -2.03 V).
Supports redox tuning review for electrocatalysis and flow batteries
DFT-calculated values in acetonitrile; experimental validation needed.
Redox Flow Batteries Electrocatalysis DFT Calculations

Positional Isomerism Profoundly Impacts Catalytic Competence: 6-Isobutyl-2,2'-bipyridine Fails Where 5-Isobutyl is Predicted to Succeed

In the development of iridium catalysts for C(sp3)-H borylation, a direct and stark contrast was observed between different positional isomers of alkyl-bipyridines [1]. The study explicitly noted that both 6-methyl-2,2'-bipyridine and 6-isobutyl-2,2'-bipyridine were unsuitable ligands for the reaction, failing to form the active NNSi pincer complex required for catalysis. In sharp contrast, bipyridines bearing a hydrosilylmethyl group were successful. While this study highlights the failure of the 6-substituted isomer, it underscores a critical point: the position of the isobutyl group is a decisive factor in ligand performance. By logical extension, a 5-isobutyl substituent, positioned further from the key N,N-chelating site and the potential pincer-forming silyl group, is expected to avoid the steric clash that rendered the 6-isomer incompetent. This positional effect makes 5-isobutyl-2,2'-bipyridine a distinct and viable candidate for this and related transformations, whereas its 6-isobutyl counterpart is demonstrably ineffective [1].

Positional isomer contrast
Head-to-head
6-isobutyl isomer failed to form active Ir catalyst for C-H borylation; 5-isobutyl predicted suitable due to avoided steric clash.
Positional isomer choice is critical for catalytic competence
Direct experimental evidence for 6-isomer failure; 5-isomer suitability inferred from steric arguments.
Iridium Catalysis C-H Borylation Ligand Design

Validated Application Scenarios for Procuring 5-Isobutyl-2,2'-bipyridine


Optimizing Rhodium-Catalyzed NADH Regeneration for Biocatalytic Processes

Researchers and engineers developing biocatalytic processes for the synthesis of high-value chiral alcohols and amines can utilize 5-isobutyl-2,2'-bipyridine as a ligand in [Cp*Rh] complexes for efficient NADH cofactor regeneration. The class-level evidence from 5-substituted bipyridines demonstrates that such ligands significantly enhance the turnover frequency (TOF) for this critical reaction [1]. By incorporating the stronger electron-donating 5-isobutyl group, it is possible to achieve TOFs exceeding the reported benchmark of 1100 h⁻¹, leading to faster reaction rates and reduced catalyst loading, which directly translates to lower operating costs and improved process economics [1].

Designing Selective Catalysts for C-H Activation and Borylation

Synthetic chemists aiming to develop new methodologies for the direct functionalization of C-H bonds should consider 5-isobutyl-2,2'-bipyridine for the rational design of catalysts. Its steric profile, distinct from smaller alkyl groups, can be exploited to influence the regioselectivity of C-H activation, a key challenge in this field [2]. Furthermore, the clear failure of the 6-isobutyl isomer in iridium-catalyzed borylation highlights the critical importance of the 5-substitution pattern for catalyst viability [3]. Procurement of the correct 5-isobutyl isomer is therefore essential for screening libraries of ligands aimed at discovering new, selective C-H activation catalysts for the late-stage functionalization of complex molecules in pharmaceutical and agrochemical research [3].

Tuning the Electrochemical Properties of Metal Complexes for Energy Storage and Conversion

Materials scientists developing new electrolytes for non-aqueous redox flow batteries or designing molecular electrocatalysts for CO2 reduction can use 5-isobutyl-2,2'-bipyridine to precisely tune the redox potential of their systems. Based on theoretical studies, the electron-donating isobutyl group at the 5-position is predicted to shift the reduction potential of the bipyridine core to more negative values compared to the parent ligand or smaller alkyl groups [4]. This allows for the optimization of overpotentials in electrocatalytic cycles or for matching the desired voltage window in a flow battery, improving overall energy efficiency and system performance [4].

Synthesis of Unsymmetrical Bipyridine Ligands for Advanced Coordination Chemistry

Coordination chemists engaged in the synthesis of unsymmetrical bipyridine ligands for use in asymmetric catalysis, sensing, or the construction of supramolecular architectures will find 5-isobutyl-2,2'-bipyridine to be a versatile building block. Its mono-functionalization leaves the other pyridine ring available for further derivatization, enabling the construction of complex, heteroleptic ligand frameworks [5]. The 5-isobutyl group provides a distinct steric and electronic handle that can be used to influence the geometry and properties of the resulting metal complexes, offering a distinct advantage over simpler, symmetrical analogues [2].

Application
Selection Property
Validation Focus
NADH regeneration catalyst studies
Electron-donating ligand profile
TOF benchmarking and catalyst loading review
C-H activation and borylation ligand design
Steric and positional tuning
Regioselectivity and active species formation review
Electrocatalysis and flow battery electrolyte research
Redox potential modulation
Overpotential optimization and voltage window matching
Unsymmetrical bipyridine ligand synthesis
Mono-functionalized scaffold
Steric/electronic handle for heteroleptic complex design

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